molecular formula C8H7F3N2OS B2882572 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 145320-71-4

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No.: B2882572
CAS No.: 145320-71-4
M. Wt: 236.21
InChI Key: IBWHQGGCJZFUKJ-UHFFFAOYSA-N
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Description

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone is a chemical compound with the molecular formula C8H7F3N2OS It is characterized by the presence of a trifluorobutenyl group attached to a sulfanyl group, which is further connected to a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone typically involves the reaction of 3,4,4-trifluoro-3-butenyl sulfide with a suitable pyrimidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorobutenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

    Reduction: Lithium aluminum hydride; reaction temperature0-50°C.

    Substitution: Amines, thiols; reaction temperature25-80°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Substituted pyrimidinone derivatives.

Scientific Research Applications

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The trifluorobutenyl group may enhance the compound’s ability to penetrate cell membranes, while the sulfanyl and pyrimidinone moieties may interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone
  • Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate
  • 4,4,4-trifluoro-2-butanone

Uniqueness

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone is unique due to its specific combination of a trifluorobutenyl group with a sulfanyl-pyrimidinone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-5(7(10)11)2-4-15-8-12-3-1-6(14)13-8/h1,3H,2,4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWHQGGCJZFUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)SCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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